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Compound of Interest

Compound Name:
3-(4-Chlorophenoxy)piperidine

hydrochloride

CAS No.: 38247-51-7

Cat. No.: B1356481 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 3-(4-Chlorophenoxy)piperidine
Hydrochloride

Introduction
3-(4-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound of significant

interest within pharmaceutical and agrochemical research.[1] Its structural motif, featuring a

piperidine ring linked via an ether bond to a 4-chlorophenoxy group, serves as a versatile

intermediate in the synthesis of a wide array of bioactive molecules.[1] This compound is

particularly valuable in the development of novel therapeutic agents, including those targeting

neurological disorders.[1][2]

This technical guide provides a comprehensive elucidation of the molecular structure of 3-(4-
Chlorophenoxy)piperidine hydrochloride. We will employ a multi-faceted analytical

approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). This correlative methodology is the

cornerstone of modern chemical analysis, ensuring an unambiguous and self-validating

confirmation of the compound's identity and connectivity.

Chemical Identity:

Systematic Name: 3-(4-chlorophenoxy)piperidine hydrochloride
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Molecular Formula: C₁₁H₁₄ClNO · HCl (C₁₁H₁₅Cl₂NO)[1][3]

Molecular Weight: 248.15 g/mol [1][3]

CAS Number: 38247-51-7[1]

Caption: 2D Structure of 3-(4-Chlorophenoxy)piperidine Hydrochloride.

Methodology for Structural Elucidation
The definitive confirmation of a molecule's structure relies on the convergence of data from

multiple orthogonal analytical techniques. Each method provides a unique piece of the

structural puzzle, and their collective interpretation forms a self-validating system. Our

approach is grounded in three pillars of spectroscopic analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework

and establish connectivity.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation

patterns, further confirming the structure.
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Caption: Workflow for Spectroscopic Structure Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules in solution. It provides information on the chemical environment, connectivity, and

stereochemistry of atoms.

Causality Behind Experimental Choices
For a hydrochloride salt that is soluble in polar solvents, deuterated dimethyl sulfoxide (DMSO-

d₆) or deuterium oxide (D₂O) are excellent solvent choices. DMSO-d₆ is often preferred as it

solubilizes a wide range of organic salts and does not exchange with N-H protons, allowing for

their observation.

¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration Rationale

Ar-H (ortho to O) ~7.30 Doublet (d) 2H

Deshielded by

the adjacent

oxygen and

influenced by the

chlorine atom.

Ar-H (meta to O) ~7.00 Doublet (d) 2H

Shielded relative

to the ortho

protons.

C3-H (methine) ~4.6-4.8 Multiplet (m) 1H

Significantly

deshielded by

the adjacent

electronegative

oxygen atom.

C2-H, C6-H

(axial/equatorial)
~3.0-3.5 Multiplet (m) 4H

Deshielded by

the adjacent

protonated

nitrogen atom.

C4-H, C5-H

(axial/equatorial)
~1.7-2.2 Multiplet (m) 4H

Typical aliphatic

region for

piperidine ring

protons.[4]

N⁺H₂
~8.5-9.5 (in

DMSO)

Broad singlet (br

s)
2H

Protons on the

positively

charged nitrogen

are deshielded

and often

exchange,

leading to a

broad signal.
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*Note: The aromatic protons will exhibit an AA'BB' splitting pattern characteristic of a 1,4-

disubstituted benzene ring.

¹³C NMR Spectroscopy: Predicted Data
The carbon NMR spectrum complements the ¹H NMR by providing a count of unique carbon

environments.

Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Rationale

C-O (Aromatic) ~156-158

Aromatic carbon directly

attached to the ether oxygen is

significantly deshielded.

C-Cl (Aromatic) ~125-127

Carbon attached to chlorine

shows a moderate downfield

shift.

Ar-CH ~129-130, ~116-118
Two distinct signals for the

aromatic methine carbons.

C3 (Piperidine) ~75-78

Aliphatic carbon attached to

the ether oxygen is strongly

deshielded.

C2, C6 (Piperidine) ~48-52

Carbons adjacent to the

protonated nitrogen are

deshielded.

C4, C5 (Piperidine) ~25-30

Typical aliphatic chemical

shifts for the remaining

piperidine carbons.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 3-(4-Chlorophenoxy)piperidine
hydrochloride in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence (e.g.,

PENDANT or DEPT) to determine the multiplicity of carbon signals.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups within a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Frequencies
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
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Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Rationale

N⁺-H Stretch 2500-3000 Broad, Strong

Characteristic

stretching of the

ammonium group in

the hydrochloride salt.

[5]

Aromatic C-H Stretch 3030-3100 Medium

Stretching of sp² C-H

bonds on the phenyl

ring.

Aliphatic C-H Stretch 2850-2980 Medium-Strong

Stretching of sp³ C-H

bonds in the

piperidine ring.

Aromatic C=C Stretch ~1595, ~1490 Medium-Strong

Benzene ring

stretching vibrations.

[6]

Asymmetric C-O-C

Stretch
1220-1260 Strong

Characteristic, strong

absorption for an aryl-

alkyl ether.[7][8]

C-N Stretch 1100-1200 Medium

Stretching of the

carbon-nitrogen bond

in the piperidine ring.

C-Cl Stretch 1085-1095 Strong
Stretching of the

carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: Place a small amount of the solid 3-(4-Chlorophenoxy)piperidine
hydrochloride powder directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
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Analysis: Collect the spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum is

an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's substructures through controlled fragmentation.

Causality Behind Experimental Choices
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and salt-like

molecules. It typically generates the protonated molecular ion [M+H]⁺ of the free base with

minimal initial fragmentation, making it perfect for determining the molecular weight. Tandem

MS (MS/MS) is then used to induce and analyze fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z)
Free Base (C₁₁H₁₄ClNO) Monoisotopic Mass: 211.0764 g/mol .[9]

Protonated Molecule [M+H]⁺: The primary ion observed in ESI-MS will be at m/z ≈ 212.0837.

[9]

Isotopic Pattern: A characteristic [M+H]⁺ / [M+H+2]⁺ peak ratio of approximately 3:1 will be

observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, serving as a definitive

marker for a chlorine-containing compound.

Predicted Fragmentation Pattern
Tandem MS (MS/MS) of the precursor ion (m/z 212) would likely reveal fragments resulting

from the cleavage of the piperidine ring and the ether linkage. Alpha-cleavage next to the

nitrogen is a characteristic fragmentation pathway for piperidine derivatives.[10]
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[M+H]⁺
m/z = 212

Loss of C₅H₁₀N
m/z = 128

- C₅H₁₀N

Loss of C₆H₄OCl
m/z = 84

- C₆H₄OCl

Loss of HCl
m/z = 176

- HCl

Click to download full resolution via product page

Caption: Plausible MS/MS Fragmentation Pathways for m/z 212.

Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Chromatography: Inject the sample into a Liquid Chromatography (LC) system (e.g., using a

C18 column) to ensure sample purity before it enters the mass spectrometer.

Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode.

Mass Analysis: Acquire full scan mass spectra using a high-resolution mass analyzer (e.g.,

TOF or Orbitrap) to confirm the accurate mass and isotopic pattern.

Tandem MS: Select the [M+H]⁺ ion (m/z 212) for collision-induced dissociation (CID) to

generate and analyze the fragment ions.

Conclusion
The collective data from NMR, IR, and MS provide a robust and internally consistent

elucidation of the molecular structure of 3-(4-Chlorophenoxy)piperidine hydrochloride. NMR

spectroscopy defines the precise arrangement of the carbon-hydrogen framework, IR

spectroscopy confirms the presence of the key functional groups (amine salt, aryl ether,

aromatic ring), and mass spectrometry verifies the molecular weight, elemental composition
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(via isotopic pattern), and substructures (via fragmentation). This integrated analytical approach

exemplifies the rigorous standards required in modern chemical research and drug

development for the unequivocal structural characterization of synthetic intermediates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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